molecular formula C19H17N3O4 B2818618 (2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 830334-71-9

(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No. B2818618
CAS RN: 830334-71-9
M. Wt: 351.362
InChI Key: PNJCDRFWHQVWDE-QOCHGBHMSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring. It has an imino group attached to the phenyl ring and a carboxamide group attached to the 4-position of the phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the imino group could potentially allow for tautomerism, which is a type of isomerism where the compound can exist in two forms that are in equilibrium with each other .


Chemical Reactions Analysis

The imino group in this compound could potentially undergo various chemical reactions. For example, imino groups can participate in cycloaddition reactions, and they can also act as ligands in coordination complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chromene ring, the imino group, and the carboxamide group. For example, the chromene ring could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could potentially interact with biological targets through the imino group or the carboxamide group .

Safety and Hazards

The safety and hazards of this compound would depend on various factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, a catalyst, or a material in organic electronics .

properties

IUPAC Name

2-(4-carbamoylphenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-25-15-5-3-4-12-10-14(18(21)24)19(26-16(12)15)22-13-8-6-11(7-9-13)17(20)23/h3-10H,2H2,1H3,(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCDRFWHQVWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

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